5-Undecynoic acid
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Overview
Description
5-Undecynoic acid is a medium-chain fatty acid with the molecular formula C11H18O2 It is characterized by the presence of a triple bond at the fifth carbon atom in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Undecynoic acid can be synthesized through several methods. One common approach involves the reaction of 10-undecenoic acid with propargyl bromide, followed by hydrolysis to yield this compound . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of ricinoleic acid, which is derived from castor oil. The pyrolysis process is conducted at high temperatures (500-600°C) in the presence of steam, leading to the formation of this compound along with other by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond can be reduced to yield saturated or unsaturated fatty acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Functionalized fatty acids with various substituents.
Scientific Research Applications
5-Undecynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-undecynoic acid involves its ability to disrupt microbial cell membranes. It acts as an inhibitor of fatty acid biosynthesis, leading to the inhibition of cell growth and proliferation. This compound specifically targets the enzymes involved in the biosynthesis pathway, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
10-Undecenoic acid: An unsaturated fatty acid with a double bond at the tenth carbon atom.
Undecylenic acid: An unsaturated fatty acid with a terminal double bond.
Comparison:
5-Undecynoic acid vs. 10-Undecenoic acid: While both compounds have similar chain lengths, this compound has a triple bond, making it more reactive in certain chemical reactions.
This compound vs. Undecylenic acid: The presence of a triple bond in this compound provides it with unique chemical properties compared to the double bond in undecylenic acid, leading to different reactivity and applications.
Properties
CAS No. |
822-02-6 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
undec-5-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-5,8-10H2,1H3,(H,12,13) |
InChI Key |
UFVXTAPZDFGWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCC(=O)O |
Origin of Product |
United States |
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